molecular formula C14H9ClN2O5 B5717672 N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide

Cat. No.: B5717672
M. Wt: 320.68 g/mol
InChI Key: MNGJMZONDYCJSB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide is an organic compound that features a benzodioxole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide typically involves the reaction of 1,3-benzodioxole with 4-chloro-3-nitrobenzoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of homogeneous and heterogeneous catalysts to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(1,3-benzodioxol-5-yl)-4-chloro-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The benzodioxole ring structure is known to interact with various biological molecules, potentially leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide structure, which can influence its reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a subject of interest for further research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-10-3-1-8(5-11(10)17(19)20)14(18)16-9-2-4-12-13(6-9)22-7-21-12/h1-6H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGJMZONDYCJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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